molecular formula C20H20N2O7S B2465912 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896316-93-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Katalognummer: B2465912
CAS-Nummer: 896316-93-1
Molekulargewicht: 432.45
InChI-Schlüssel: NTRXAMYGAANUFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Reaction Types and Conditions

This compound participates in three primary reaction categories under controlled laboratory conditions:

Reaction Type Reagents/Conditions Key Functional Groups Involved
Nucleophilic Substitution LiH/DMF, bromoacetyl halides (e.g., 2-bromo-N-phenylacetamides) Sulfonamide (–SO₂NH–), pyrrolidinone
Oxidation KMnO₄ (acidic/neutral media)Benzodioxane ring, sulfonamide sulfur
Reduction NaBH₄ (protic solvents)Carbonyl groups (pyrrolidinone)

Nucleophilic Substitution

The sulfonamide nitrogen acts as a nucleophile in coupling reactions. For example:

  • Reaction with 2-bromo-N-(substituted-phenyl)acetamides in DMF with LiH yields 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides .

    • Conditions : 25°C, 30 min stirring, followed by acidification to pH 2–3 .

    • Mechanism : Deprotonation of sulfonamide by LiH enhances nucleophilicity, enabling attack on the electrophilic bromoacetamide carbon.

Oxidation

Controlled oxidation modifies the sulfur center or aromatic rings:

  • Sulfonamide oxidation : KMnO₄ converts the sulfonamide (–SO₂NH–) to sulfonic acid (–SO₃H) under acidic conditions.

  • Benzodioxane ring oxidation : Forms quinone-like structures, altering electronic properties.

Reduction

NaBH₄ selectively reduces the pyrrolidinone carbonyl to a hydroxyl group, generating a secondary alcohol derivative.

Mechanistic Insights

  • Substitution : LiH deprotonates the sulfonamide (–NH–), creating a strong nucleophile that displaces bromide in bromoacetamides .

  • Oxidation : KMnO₄ abstracts electrons from sulfur or aromatic π-systems, forming electrophilic intermediates that react with water or hydroxide.

  • Reduction : NaBH₄ delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield alcohol.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) causes decomposition via sulfonamide cleavage .

  • pH Sensitivity : Acidic conditions (pH < 3) protonate the sulfonamide, reducing nucleophilicity and reaction efficiency .

Comparative Reactivity

The compound’s reactivity differs from simpler sulfonamides due to:

  • Steric hindrance from the benzodioxane and pyrrolidinone groups, slowing substitution rates .

  • Electronic effects : Electron-donating benzodioxane rings enhance sulfonamide nucleophilicity relative to benzene sulfonamides.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C17H22N2O5SC_{17}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.44 g/mol. It features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Antidiabetic Activity : Research indicates that derivatives of benzodioxin compounds exhibit significant inhibitory effects on α-glucosidase, suggesting potential as antidiabetic agents. A study synthesized compounds related to this structure and evaluated their efficacy in enzyme inhibition, highlighting their therapeutic potential against diabetes .
  • CNS Disorders : Arylsulfonamides, including derivatives of this compound, have been explored for their utility in treating central nervous system diseases. The sulfonamide moiety is crucial for biological activity, making these compounds candidates for further pharmacological exploration .

Material Science

The structural characteristics of this compound lend themselves to applications in material science:

  • Polybenzoxazines : Dihydro[1,3]oxazines are utilized to create polybenzoxazines, which are thermosetting materials with advantageous properties such as low water absorption and excellent thermal stability. These materials are beneficial for various industrial applications due to their mechanical properties and ease of processing .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives involves various methodologies:

  • Chemical Synthesis : The synthesis typically involves reactions between 2,3-dihydro-1,4-benzodioxin derivatives and sulfonyl chlorides under controlled conditions. The resulting compounds are characterized using techniques such as ^1H-NMR and IR spectroscopy .
  • Derivative Exploration : Research continues into modifying the basic structure to enhance biological activity or material properties. For instance, modifications to the benzodioxin core can lead to improved pharmacological profiles or new material characteristics.

Case Study 1: Antidiabetic Potential

A study synthesized a series of new compounds based on the benzodioxin structure and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that specific modifications led to enhanced inhibitory activity compared to standard drugs .

Case Study 2: Polybenzoxazine Development

Research on dihydro[1,3]oxazine derivatives demonstrated their ability to form polybenzoxazines with superior thermal and mechanical properties. This makes them suitable for applications in coatings and composites where durability is essential .

Wirkmechanismus

Biologische Aktivität

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The compound features a unique combination of benzodioxane and sulfonamide moieties. Its chemical structure can be represented as follows:

C13H15NO5S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_5\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Target Enzymes

The primary biological targets of this compound include:

  • Cholinesterases : Enzymes that break down acetylcholine, crucial for neurotransmission.
  • Lipoxygenase : Enzymes involved in the metabolism of arachidonic acid, influencing inflammatory responses.

Mode of Action

The compound acts as an inhibitor of cholinesterase enzymes. By inhibiting these enzymes, it enhances cholinergic signaling in neuronal cells, leading to improved synaptic transmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against cholinesterases. For instance:

  • Acetylcholinesterase Inhibition : The compound demonstrated a notable reduction in acetylcholinesterase activity in cultured neuronal cells, leading to increased levels of acetylcholine .

In Vivo Studies

In animal models, the compound has shown promise in enhancing cognitive function and memory retention. For example:

  • A study involving rats treated with the compound exhibited improved performance in maze tests compared to control groups, suggesting enhanced learning and memory capabilities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Cognitive EnhancementImproved synaptic transmission via cholinesterase inhibition.
Neuroprotective EffectsEnhanced cognitive function in animal models.
Anti-inflammatory PropertiesPotential inhibition of lipoxygenase pathways leading to reduced inflammation.

Notable Research Outcomes

  • Cognitive Function : In a controlled study with aged rats, administration of the compound resulted in significant improvements in memory tasks.
  • Inflammatory Response : The compound also displayed anti-inflammatory properties by inhibiting lipoxygenase activity, which could have implications for treating conditions like arthritis .

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-20-9-13(12-22(20)14-1-3-16-18(10-14)28-7-5-26-16)21-30(24,25)15-2-4-17-19(11-15)29-8-6-27-17/h1-4,10-11,13,21H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXAMYGAANUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.